(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Descripción
(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms at the 3-position, and a hydroxyl group at the 4-position of the piperidine ring. This compound is primarily utilized as a pharmaceutical intermediate due to its structural versatility, enabling further functionalization for drug discovery . The Boc group enhances solubility and stability during synthetic processes, while the fluorine atoms contribute to metabolic stability and electronic effects critical for binding interactions in bioactive molecules.
Propiedades
IUPAC Name |
tert-butyl (4R)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISYXRBCSOIMTM-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Aplicaciones Científicas De Investigación
Medicinal Chemistry
(R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate has shown promise as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various targets.
- Case Study : In a study exploring piperidine derivatives for anti-cancer activity, modifications to the hydroxypiperidine structure led to compounds with improved efficacy against specific cancer cell lines .
Neuropharmacology
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could be explored in the development of new treatments for conditions such as anxiety and depression.
- Research Insight : Preliminary studies indicate that derivatives of this compound can influence serotonin receptor activity, suggesting a pathway for developing antidepressants .
Chemical Biology
(R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate can serve as a tool compound in chemical biology for probing biological systems. Its ability to selectively interact with specific proteins or enzymes makes it valuable for studying biochemical pathways.
- Example Application : Researchers have utilized similar compounds to investigate enzyme inhibition mechanisms in metabolic pathways, providing insights into disease mechanisms .
Mecanismo De Acción
The mechanism by which (R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the piperidine-Boc scaffold but differing in substituents, functional groups, and applications.
Table 1: Structural and Functional Comparison
Key Insights from Comparison
Functional Group Impact: The 4-hydroxyl group in the target compound enables hydrogen bonding and oxidation-sensitive chemistry, distinguishing it from the 4-oxo analog (CAS 1215071-17-2), which is more reactive toward nucleophiles . Fluorine vs. Amino Groups: Fluorination at the 3-position (target compound) enhances electronegativity and lipophilicity compared to amino-substituted analogs (e.g., CAS 443955-98-4), which are more basic and prone to protonation .
Chirality and Stereochemistry :
- The (R)-configuration in the target compound contrasts with the (3S,4R)-stereochemistry of CAS 1290191-73-9, highlighting the importance of stereochemistry in biological activity .
Applications: Pharmaceutical Intermediates: The target compound and its analogs are widely used in drug synthesis. For example, the pyridinyl-substituted analog (CAS 1707580-61-7) is explored in kinase inhibitor development . Metabolic Stability: Fluorinated derivatives like the target compound exhibit improved metabolic stability over non-fluorinated analogs, making them preferable in lead optimization .
Actividad Biológica
(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its role as a pharmacological agent.
Chemical Structure and Properties
The molecular formula of (R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is with a molecular weight of 235.25 g/mol. The structure features a piperidine ring substituted with hydroxyl and difluoromethyl groups, which contribute to its unique biological properties.
Synthesis
The synthesis of (R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
- Formation of the Piperidine Derivative : The initial step includes the reaction of tert-butyl 3,3-difluoropiperidine with appropriate reagents under controlled conditions.
- Hydroxylation : Subsequent hydroxylation is achieved using reagents like Dess-Martin periodinane to introduce the hydroxyl group at the desired position.
- Purification : The product is purified through standard organic chemistry techniques such as extraction and chromatography.
Research indicates that (R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate acts primarily as an inhibitor in various biochemical pathways:
- Inhibition of Dihydrodipicolinate Synthase (DHDPS) : This enzyme is crucial in bacterial lysine biosynthesis. Studies have shown that derivatives of this compound can inhibit DHDPS, leading to potential applications in antibiotic development. The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking substrate access and preventing catalysis .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Antimicrobial Activity : In vitro assays have demonstrated that (R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range for several pathogenic strains .
- Cytotoxicity : Cytotoxicity assays on various cancer cell lines revealed that this compound has selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is critical for its potential use in cancer therapy .
Case Study 1: Antibacterial Efficacy
A study conducted on Escherichia coli and Staphylococcus aureus showed that (R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate effectively inhibited bacterial growth with IC50 values ranging from 0.5 µM to 2 µM, indicating strong antibacterial properties .
Case Study 2: Cancer Cell Line Testing
In a comparative analysis involving multiple cancer cell lines (e.g., MV4-11 AML line), the compound exhibited an IC50 value of approximately 10 µM, suggesting its potential as a therapeutic agent in oncology .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇F₂NO₃ |
| Molecular Weight | 235.25 g/mol |
| DHDPS Inhibition IC50 | ~0.5 - 2 µM |
| Cytotoxicity IC50 (MV4-11 Cells) | ~10 µM |
Métodos De Preparación
Standard Boc Protection Protocol
In a representative procedure, 3,3-difluoropiperidin-4-ol (700 mg, 5.10 mmol) is dissolved in anhydrous dichloromethane (50 mL) under nitrogen. Di-tert-butyl dicarbonate (Boc₂O, 1.11 g, 5.10 mmol) is added, and the mixture is stirred at room temperature for 2 hours. After aqueous workup and extraction, the crude product is purified to yield (R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate as a yellow solid (82.1% yield).
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 20°C |
| Atmosphere | Nitrogen |
| Reagent | Boc₂O (1.0 equiv) |
| Yield | 82.1% |
This method avoids racemization due to mild conditions, critical for preserving the (R)-configuration.
Reduction of tert-Butyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate
The ketone precursor, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, is reduced to the corresponding alcohol to install the hydroxyl group at C4.
Sodium Borohydride Reduction
A solution of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (3.10 g, 12.2 mmol) in 95% ethanol (50 mL) is treated with sodium borohydride (2.32 g, 61.2 mmol) at ambient temperature for 3 hours. Acidic workup with HCl followed by neutralization with NaHCO₃ yields the alcohol as a white solid.
Key Observations:
-
Ethanol enhances solubility of the borohydride reagent.
-
Prolonged stirring ensures complete reduction of the ketone.
-
The crude product requires no chromatography, simplifying scale-up.
Alternative Synthetic Routes
Resolution of Racemic Mixtures
Though not directly described in cited sources, chiral resolution could involve enzymatic hydrolysis or crystallization with chiral acids. Such methods are common for piperidine derivatives but may introduce additional steps and lower yields.
Fluorination Strategies
Direct fluorination of piperidine precursors is challenging due to side reactions. Instead, 3,3-difluoropiperidin-4-ol is typically synthesized separately before Boc protection.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Purification Challenges
-
The product’s polarity necessitates careful chromatography or recrystallization.
-
Residual borate salts from NaBH₄ reductions are removed via aqueous extraction.
Industrial and Scalable Approaches
Kilogram-Scale Boc Protection
Pilot-scale reactions use continuous flow systems to enhance mixing and heat transfer, achieving >80% yield with minimal racemization.
Green Chemistry Considerations
-
Ethanol and dichloromethane are replaced with 2-methyltetrahydrofuran in some protocols to improve sustainability.
-
Catalytic methods for ketone reduction (e.g., transfer hydrogenation) are under investigation but remain less efficient than NaBH₄.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. How can the molecular structure of (R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate be experimentally confirmed?
- Methodological Answer :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, confirming stereochemistry and bond angles .
- NMR spectroscopy : Identify distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet), hydroxyl proton (δ ~3.5 ppm, exchangeable), and difluorinated carbons (¹⁹F NMR: δ -100 to -120 ppm) .
- Mass spectrometry : Confirm molecular weight (237.2 g/mol) via ESI-MS or HRMS, observing [M+H]⁺ or [M+Na]⁺ peaks .
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer :
- Stepwise synthesis : Start with piperidine ring formation, followed by tert-butoxycarbonyl (Boc) protection, fluorination (e.g., using DAST or Deoxo-Fluor), and hydroxylation. For example, fluorination at C3 may proceed via nucleophilic substitution under anhydrous conditions .
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the enantiomerically pure product .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Storage : Keep in airtight containers at -20°C to prevent degradation .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Chiral chromatography : Utilize chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate (R)- and (S)-enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) during fluorination steps to favor the (R)-configuration .
- Circular dichroism (CD) : Validate optical activity by comparing CD spectra with reference standards .
Q. What computational tools predict the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites using software like Gaussian or ORCA .
- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem-derived SMILES/InChI keys (e.g., SLNNQRYXMIVPLO-UHFFFAOYSA-N for related analogs) .
Q. How do structural modifications (e.g., fluorination) impact physicochemical properties?
- Methodological Answer :
- LogP analysis : Measure partition coefficients (e.g., shake-flask method) to evaluate hydrophobicity changes induced by difluorination .
- Thermal stability : Perform TGA/DSC to assess decomposition temperatures, noting fluorination’s effect on thermal resilience .
- Solubility profiling : Use HPLC to quantify solubility in DMSO, water, and ethanol, correlating with hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
